(1s,3s)-N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)adamantane-1-carboxamide
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Description
(1s,3s)-N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C24H33N3O3 and its molecular weight is 411.546. The purity is usually 95%.
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Scientific Research Applications
Drug Development and Pharmacokinetics
Antiviral Drug Resistance Monitoring : Molecular surveillance of antiviral drug resistance, particularly for influenza A/H3N2 virus, is crucial in managing and controlling outbreaks. Resistance mutations in neuraminidase (NA) and matrix protein (MP) genes indicate the necessity for ongoing drug resistance monitoring and development of new antiviral agents (Lee et al., 2015).
Disposition and Metabolism Studies : Understanding the absorption, metabolism, and excretion of compounds is fundamental in drug development. Studies on compounds like vildagliptin show extensive metabolism before excretion, indicating the complexity of pharmacokinetics that would be relevant for compounds with similar structures (He et al., 2009).
Receptor Interaction Studies
AMPA Receptor Ligands : The development of PET ligands for studying receptors, such as AMPA receptors in the brain, demonstrates the application of chemical compounds in neuroimaging and the study of neurological diseases. This area of research could be relevant for compounds that interact with brain receptors (Takahata et al., 2017).
5-HT1A Receptor Antagonists : Investigating compounds that serve as receptor antagonists or agonists can help in understanding the mechanisms of action for potential therapeutic agents, especially in psychiatry and neurology (Pike et al., 1996).
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-26-15-19(21(28)27-6-4-2-3-5-7-27)11-20(22(26)29)25-23(30)24-12-16-8-17(13-24)10-18(9-16)14-24/h11,15-18H,2-10,12-14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSKPZZAJDNLAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.